N-(1-phenylethyl)piperidine-4-carboxamide
Description
N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperidine ring
Properties
IUPAC Name |
N-(1-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBQLWAAJNUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73415-62-0 | |
| Record name | N-(1-Phenylethyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Opioid Analgesics
N-(1-phenylethyl)piperidine-4-carboxamide is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties. Research indicates that modifications to the piperidine ring can enhance opioid receptor affinity and selectivity. For instance, compounds with a 4-phenyl substitution have shown increased potency compared to traditional opioids like morphine. Studies have demonstrated that these derivatives exhibit high μ-opioid receptor affinity, making them effective analgesics with a favorable pharmacological profile .
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for evaluating its safety and efficacy. The compound undergoes biotransformation primarily through cytochrome P450 enzymes, particularly CYP3A4, which facilitates N-dealkylation and hydroxylation at various positions on the piperidine and phenyl rings . This metabolic activity can influence both the therapeutic effects and potential toxicity of the compound.
Clinical Investigations
Clinical studies have focused on the analgesic efficacy of this compound derivatives in pain management. In one study, various analogs were tested in animal models to assess their potency compared to established opioids. Results indicated that certain modifications led to compounds with significantly enhanced analgesic effects, suggesting potential for clinical application in pain relief therapies .
Toxicological Assessments
The safety profile of this compound has also been a subject of investigation due to the growing concern over opioid-related fatalities. Reports indicate that while some analogs maintain high potency, they also present risks of severe toxicity and addiction. Monitoring metabolic byproducts is essential for understanding these risks and developing safer alternatives .
Comparative Analysis of Related Compounds
| Compound Name | μ-Receptor Affinity (Ki) | Analgesic Potency (ED50) | Notable Characteristics |
|---|---|---|---|
| This compound | High | 2 mg/kg | Potent analgesic, structurally similar to fentanyl |
| Fentanyl | 0.0003 nM | 0.003 mg/kg | Highly potent opioid analgesic |
| Norfentanyl | 0.5 nM | 0.01 mg/kg | Active metabolite of fentanyl |
Mechanism of Action
The mechanism by which N-(1-phenylethyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(1-phenylethyl)piperidine-4-carboxamide is structurally similar to other piperidine derivatives and related compounds. Some of these similar compounds include:
Piperidine-4-carboxylic acid
1-Phenylethylamine
N-Phenylethylpiperidine
These compounds share the piperidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
N-(1-phenylethyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of opioid receptor interactions and analgesic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor binding affinities, and related studies.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a piperidine ring with a phenethyl group attached to the nitrogen atom, which is crucial for its interaction with opioid receptors.
Opioid Receptor Binding
The primary mechanism of action for this compound involves its binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR). Studies indicate that compounds in this class exhibit high selectivity and affinity for MOR compared to δ- and κ-opioid receptors. For instance, a related compound, carfentanil, has been noted for its extreme potency as a μ-opioid receptor agonist, with an analgesic effect reported to be up to 10,000 times that of morphine .
| Compound | μ-Receptor Affinity (Ki nM) | Analgesic Potency (ED50 mg/kg) |
|---|---|---|
| This compound | TBD | TBD |
| Carfentanil | 0.0279 | 0.0048 |
| Fentanyl | 2.16 | 0.003 |
Note: TBD indicates that specific values for this compound need further investigation.
Analgesic Effects
Research has shown that compounds similar to this compound demonstrate significant analgesic effects in animal models. The analgesic properties are often evaluated using tail-flick tests or hot plate tests in rodents. The potency of these compounds is generally compared against established opioids like morphine and fentanyl.
Study on Fentanyl Derivatives
A comprehensive study on fentanyl derivatives, including those structurally related to this compound, revealed that modifications in the piperidine structure could lead to variations in analgesic potency and receptor selectivity. For example, it was found that certain substitutions could enhance μ-receptor affinity while reducing δ-receptor activity .
Risk Assessment of Carfentanil
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment on carfentanil, which is structurally similar to this compound. The findings highlighted the compound's high lipophilicity and rapid absorption across biological membranes, leading to significant respiratory depression at high doses—an important consideration for safety in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
